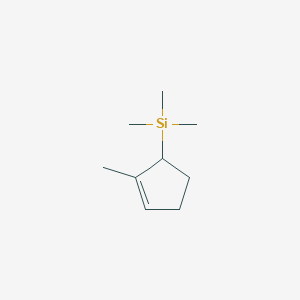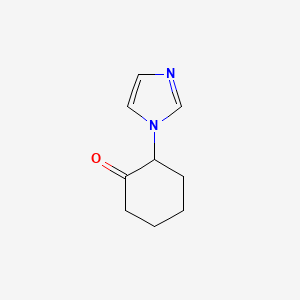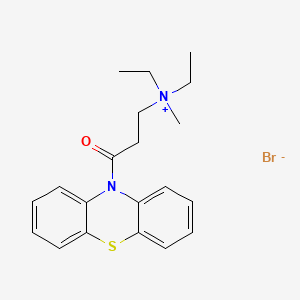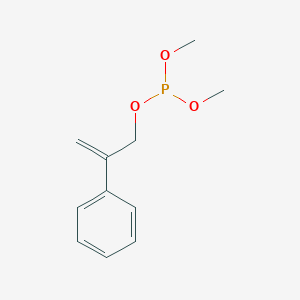
Dimethyl 2-phenylprop-2-en-1-yl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-phenylprop-2-en-1-yl phosphite is an organophosphorus compound characterized by the presence of a phosphite group attached to a phenylpropene moiety. This compound is of significant interest due to its versatile applications in organic synthesis and potential utility in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-phenylprop-2-en-1-yl phosphite typically involves the Michaelis-Arbuzov reaction. This reaction entails the treatment of a haloalkene with a trialkyl phosphite under controlled conditions. For instance, the reaction of 2-phenylprop-2-en-1-yl chloride with trimethyl phosphite can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 2-phenylprop-2-en-1-yl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines and thiols are often used.
Addition: Electrophiles like alkyl halides and acyl chlorides are typical reactants.
Major Products: The major products formed from these reactions include phosphonate esters, substituted phosphites, and various addition products depending on the specific reactants used .
Aplicaciones Científicas De Investigación
Dimethyl 2-phenylprop-2-en-1-yl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Mecanismo De Acción
The mechanism by which dimethyl 2-phenylprop-2-en-1-yl phosphite exerts its effects involves the interaction of the phosphite group with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-rich nature of the phosphite group, which can donate electron density to form new bonds .
Comparación Con Compuestos Similares
Dimethyl 2-oxopropyl phosphonate: Another organophosphorus compound with similar reactivity but different structural features.
Trimethyl phosphite: A simpler phosphite ester with broader applications in organic synthesis.
Diethyl phenylphosphonite: A related compound with similar chemical properties but different alkyl groups attached to the phosphorus atom.
Uniqueness: Its phenylpropene moiety provides additional sites for chemical modification, making it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
106319-60-2 |
|---|---|
Fórmula molecular |
C11H15O3P |
Peso molecular |
226.21 g/mol |
Nombre IUPAC |
dimethyl 2-phenylprop-2-enyl phosphite |
InChI |
InChI=1S/C11H15O3P/c1-10(9-14-15(12-2)13-3)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
Clave InChI |
PUMLVPMMJYIERA-UHFFFAOYSA-N |
SMILES canónico |
COP(OC)OCC(=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


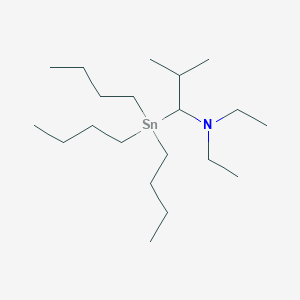
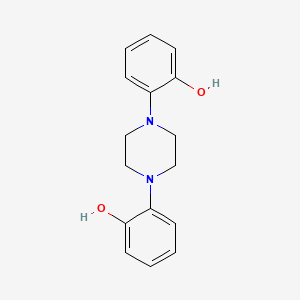
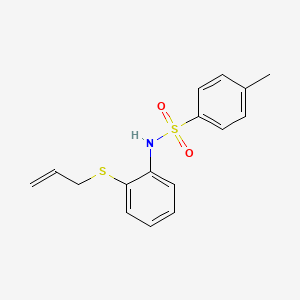
![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)
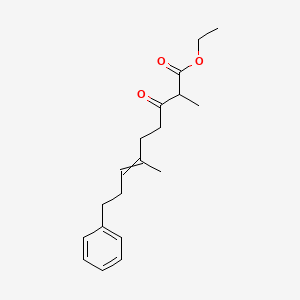


![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
